REACTION_CXSMILES
|
[N:1]1([CH2:6][CH2:7][O:8][C:9]2[CH:10]=[C:11]([NH2:19])[CH:12]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:14]=2)[CH2:5][CH2:4][CH:3]=[CH:2]1.[CH:20]1[N:24]=[CH:23][N:22]([C:25](N2C=NC=C2)=[S:26])[CH:21]=1>C(Cl)Cl>[N:19]([C:11]1[CH:10]=[C:9]([CH:14]=[C:13]([C:15]([F:17])([F:18])[F:16])[CH:12]=1)[O:8][CH2:7][CH2:6][N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[C:25]=[S:26].[NH:22]1[CH:21]=[CH:20][N:24]=[CH:23]1
|
Name
|
3-(2-pyrrolin-1-yl-ethoxy)-5-trifluoromethyl-phenylamine
|
Quantity
|
560 mg
|
Type
|
reactant
|
Smiles
|
N1(C=CCC1)CCOC=1C=C(C=C(C1)C(F)(F)F)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
463 mg
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=S)N2C=CN=C2
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in an ice bath
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)C=1C=C(OCCN2CCCC2)C=C(C1)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1([CH2:6][CH2:7][O:8][C:9]2[CH:10]=[C:11]([NH2:19])[CH:12]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:14]=2)[CH2:5][CH2:4][CH:3]=[CH:2]1.[CH:20]1[N:24]=[CH:23][N:22]([C:25](N2C=NC=C2)=[S:26])[CH:21]=1>C(Cl)Cl>[N:19]([C:11]1[CH:10]=[C:9]([CH:14]=[C:13]([C:15]([F:17])([F:18])[F:16])[CH:12]=1)[O:8][CH2:7][CH2:6][N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[C:25]=[S:26].[NH:22]1[CH:21]=[CH:20][N:24]=[CH:23]1
|
Name
|
3-(2-pyrrolin-1-yl-ethoxy)-5-trifluoromethyl-phenylamine
|
Quantity
|
560 mg
|
Type
|
reactant
|
Smiles
|
N1(C=CCC1)CCOC=1C=C(C=C(C1)C(F)(F)F)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
463 mg
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=S)N2C=CN=C2
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in an ice bath
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)C=1C=C(OCCN2CCCC2)C=C(C1)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1([CH2:6][CH2:7][O:8][C:9]2[CH:10]=[C:11]([NH2:19])[CH:12]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:14]=2)[CH2:5][CH2:4][CH:3]=[CH:2]1.[CH:20]1[N:24]=[CH:23][N:22]([C:25](N2C=NC=C2)=[S:26])[CH:21]=1>C(Cl)Cl>[N:19]([C:11]1[CH:10]=[C:9]([CH:14]=[C:13]([C:15]([F:17])([F:18])[F:16])[CH:12]=1)[O:8][CH2:7][CH2:6][N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[C:25]=[S:26].[NH:22]1[CH:21]=[CH:20][N:24]=[CH:23]1
|
Name
|
3-(2-pyrrolin-1-yl-ethoxy)-5-trifluoromethyl-phenylamine
|
Quantity
|
560 mg
|
Type
|
reactant
|
Smiles
|
N1(C=CCC1)CCOC=1C=C(C=C(C1)C(F)(F)F)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
463 mg
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=S)N2C=CN=C2
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in an ice bath
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)C=1C=C(OCCN2CCCC2)C=C(C1)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |